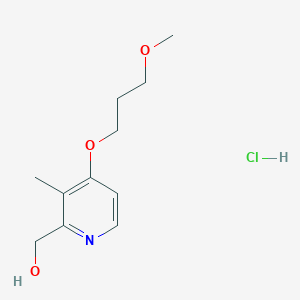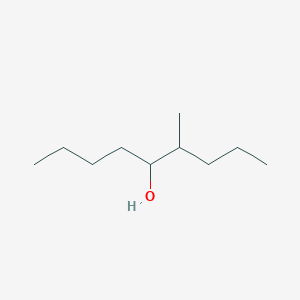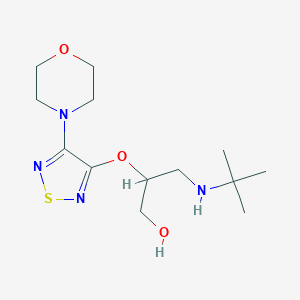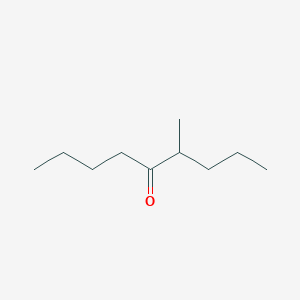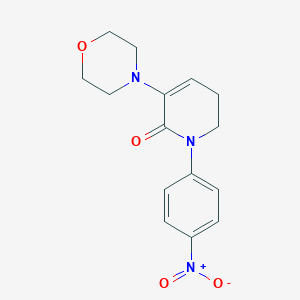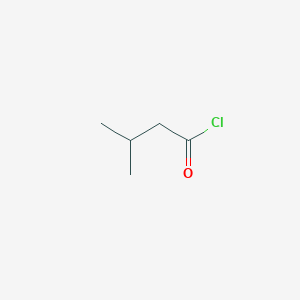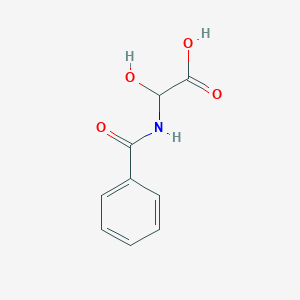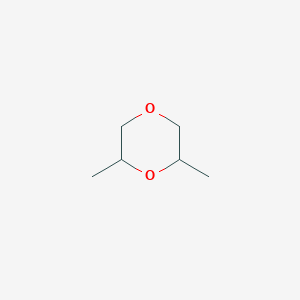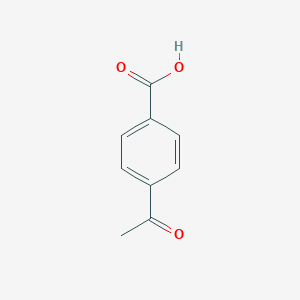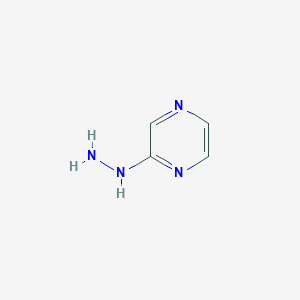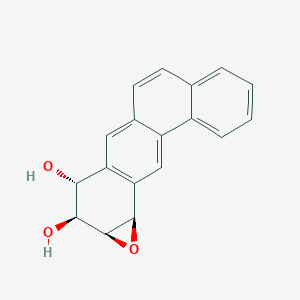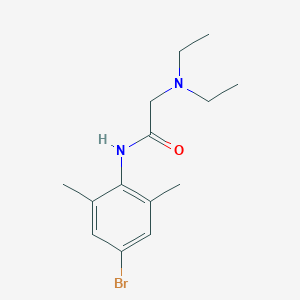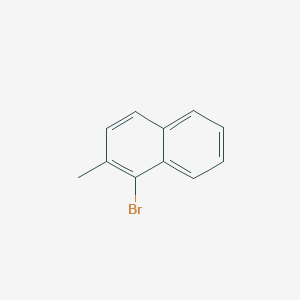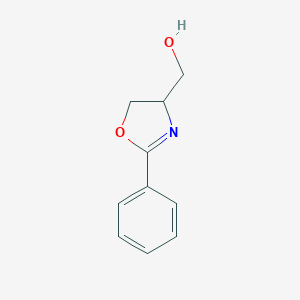
(2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol, also known as PDHM, is a chemical compound that has been extensively studied in the field of organic chemistry. It is a versatile molecule that has shown potential in various scientific research applications, including drug discovery, catalysis, and material science.
Mecanismo De Acción
The mechanism of action of (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol is not fully understood, but it is believed to involve the inhibition of enzymes or the disruption of cellular processes. In antibacterial and antifungal studies, (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has been shown to inhibit the growth of microorganisms by disrupting their cell membranes. In antitumor studies, (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has been shown to induce apoptosis, which is programmed cell death.
Efectos Bioquímicos Y Fisiológicos
(2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has been shown to have both biochemical and physiological effects. In antibacterial and antifungal studies, (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has been shown to inhibit the growth of microorganisms by disrupting their cell membranes. In antitumor studies, (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has been shown to induce apoptosis, which is programmed cell death. (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has also been shown to exhibit anti-inflammatory activity, which could be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has several advantages for lab experiments, including its ease of synthesis, relatively low cost, and versatility. However, (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has some limitations, including its low solubility in water and its potential toxicity. Care should be taken when handling (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol, and appropriate safety measures should be followed.
Direcciones Futuras
There are several future directions for (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol research. In drug discovery, (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol could be further investigated as a potential pharmacophore for the development of new antibacterial, antifungal, and antitumor agents. In catalysis, (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol could be explored for its potential in the synthesis of chiral compounds and the oxidation of alcohols. In material science, (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol could be used to prepare novel metal-organic frameworks and supramolecular assemblies. Additionally, further studies could be conducted to elucidate the mechanism of action of (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol and its potential side effects.
In conclusion, (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol, or (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol, is a versatile molecule that has shown potential in various scientific research applications. Its ease of synthesis, relatively low cost, and versatility make it an attractive compound for further investigation. Future research could focus on its potential as a pharmacophore for drug discovery, as a catalyst in organic reactions, and as a building block for supramolecular assemblies.
Métodos De Síntesis
The synthesis of (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol involves the reaction of benzaldehyde with hydroxylamine hydrochloride, which leads to the formation of 2-phenyl-4,5-dihydro-1,3-oxazole. This intermediate is then reduced using sodium borohydride to obtain (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol. The purity of the final product can be improved by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
(2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has been extensively studied in the field of drug discovery due to its potential as a pharmacophore. It has been shown to exhibit antibacterial, antifungal, and antitumor activities. (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has also been investigated as a catalyst in organic reactions, including the synthesis of chiral compounds and the oxidation of alcohols. Additionally, (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has shown promise in material science, where it has been used to prepare metal-organic frameworks and as a building block for supramolecular assemblies.
Propiedades
Número CAS |
15263-48-6 |
|---|---|
Nombre del producto |
(2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol |
Fórmula molecular |
C10H11NO2 |
Peso molecular |
177.2 g/mol |
Nombre IUPAC |
(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C10H11NO2/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2 |
Clave InChI |
NRVMSFKEGIGIHL-UHFFFAOYSA-N |
SMILES |
C1C(N=C(O1)C2=CC=CC=C2)CO |
SMILES canónico |
C1C(N=C(O1)C2=CC=CC=C2)CO |
Otros números CAS |
15263-48-6 |
Sinónimos |
(2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol; NSC 359875; 4,5-Dihydro-2-phenyl-4-oxazolemethanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



